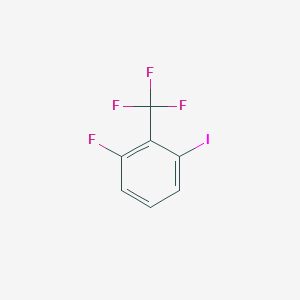

1-Fluoro-3-iodo-2-(trifluoromethyl)benzene

Description

1-Fluoro-3-iodo-2-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine (position 1), iodine (position 3), and a trifluoromethyl group (position 2). This arrangement creates a unique electronic and steric profile due to the electron-withdrawing effects of fluorine and the trifluoromethyl group, combined with the polarizable iodine atom. Such properties make it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine serves as a leaving group, and in pharmaceutical intermediates where trifluoromethyl groups enhance metabolic stability .

Properties

IUPAC Name |

1-fluoro-3-iodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4I/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYVFFYNIOZFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-iodo-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of a precursor benzene compound. For instance, starting with 1-fluoro-2-(trifluoromethyl)benzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.

Oxidizing Agents: Various oxidizing agents can be used to modify the functional groups attached to the benzene ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with diverse functional groups .

Scientific Research Applications

1-Fluoro-3-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-3-iodo-2-(trifluoromethyl)benzene and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

1-Fluoro-3-(trifluoromethyl)benzene (CAS 401-80-9) :

- Lacks the iodine atom at position 3.

- Exhibits stronger electron-withdrawing effects due to fluorine and trifluoromethyl groups, enhancing stability in electrophilic substitution reactions.

- Used in agrochemicals and liquid crystals due to its lower molecular weight and higher volatility compared to iodinated analogs .

- 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene (CAS 1321963-74-9): Replaces the trifluoromethyl group with a trifluoromethoxy group at position 4.

Halogen Substitution Variations

1-Chloro-3-iodo-2-(trifluoromethyl)benzene :

- 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene (CAS 845866-78-6): Bromine at position 1 offers intermediate reactivity between chlorine and iodine. The trifluoromethoxy group at position 5 may enhance solubility in nonpolar solvents compared to trifluoromethyl-substituted analogs .

Functional Group Modifications

1-Azido-2-(trifluoromethyl)benzene :

- 2-(Trifluoromethyl)-1-iodo-4-nitrobenzene (CAS ASI2059): Nitro group at position 4 increases electron deficiency, accelerating substitution reactions but reducing thermal stability compared to non-nitro derivatives .

Physical and Chemical Properties Comparison

*Estimated based on analogs like 1-iodo-3-(trifluoromethoxy)benzene (bp ~210°C) .

Biological Activity

1-Fluoro-3-iodo-2-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a trifluoromethyl group () which enhances its lipophilicity and stability, making it a candidate for various biological applications.

Biological Activity

1. Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of trifluoromethylated benzene compounds have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cell lines. A comparative analysis of IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds suggests that the presence of halogen atoms can enhance biological activity.

Table 1: IC50 Values of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | MCF-7 | 10.38 |

| This compound | MCF-7 | TBD |

| Trifluoromethyl derivative | CEM-13 | 0.48 |

| Triflumuron | Various Insects | TBD |

The specific IC50 value for this compound remains to be determined through further experimental studies.

2. Enzyme Interaction

The trifluoromethyl group is known to influence the binding affinity of compounds to biological targets. Research indicates that fluorinated compounds can modulate enzyme activity by altering the electronic properties of the molecule, thus affecting its interaction with enzymes or receptors. This characteristic can be pivotal in drug design, particularly for inhibitors targeting specific pathways in cancer or metabolic diseases.

Case Studies

Case Study 1: Synthesis and Evaluation of Fluorinated Compounds

A study investigated the synthesis of various fluorinated benzene derivatives, including this compound. The synthesis involved selective halogenation techniques that demonstrated high yields and purity (greater than 95%). The biological evaluation showed enhanced lipophilicity and stability compared to non-fluorinated counterparts, leading to increased bioavailability in vivo.

Case Study 2: Agrochemical Applications

In agrochemical research, fluorinated compounds have been explored for their potential as pesticides. The unique properties of this compound suggest it could serve as a lead compound for developing new agrochemicals with improved efficacy against pests while minimizing environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.